molecular formula C17H15BrN2O4S B2932709 N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 424802-47-1

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2932709
CAS No.: 424802-47-1
M. Wt: 423.28
InChI Key: YTJJPQIHCIQFKJ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is a compound with the linear formula C19H12BrN3O3S . Another related compound is (6-bromo-1,3-benzothiazol-2-yl)methanol with the molecular weight of 244.11 .


Molecular Structure Analysis

The molecular structure of a related compound, N-(6-bromo-1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide, has a linear formula of C19H12BrN3O3S .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, (6-bromo-1,3-benzothiazol-2-yl)methanol, include a molecular weight of 244.11 and it is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes highlights the synthesis routes and activities toward Heck coupling, demonstrating the compound's role in facilitating organometallic reactions and potentially enhancing catalytic efficiency in organic synthesis processes (Swee Kuan Yen et al., 2006).

Pharmacological Activity

  • A study on benzothiazole derivatives as potential antipsychotic agents reveals their significant antidopaminergic properties, suggesting the compound's potential application in developing new therapeutic agents targeting dopamine receptors (T. Högberg et al., 1990).
  • Investigations into thiazolide-induced apoptosis in colorectal tumor cells indicate that certain derivatives, including bromo-thiazolide compounds, can induce cell death, highlighting their potential application in cancer research and treatment strategies (A. Brockmann et al., 2014).

Antimicrobial and Antifungal Activities

  • Antibacterial activity studies on hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes showcase the compound's potential as a scaffold for developing new antibacterial agents, especially with hydroxy substitution enhancing activity (Akhilesh Gupta, 2018).
  • The synthesis and evaluation of new benzothiazole acylhydrazones as anticancer agents represent another significant application, underlining the versatility of benzothiazole derivatives in medicinal chemistry and their role in the ongoing search for effective antitumor compounds (Derya Osmaniye et al., 2018).

Safety and Hazards

The safety and hazards of a related compound, (6-bromo-1,3-benzothiazol-2-yl)methanol, are indicated by the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJPQIHCIQFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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